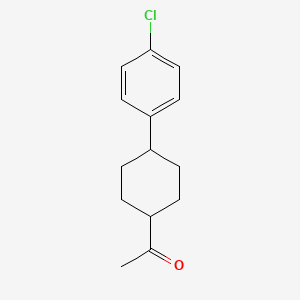

trans-4-(p-Chlorophenyl)-1-acetylcyclohexane

Descripción general

Descripción

trans-4-(p-Chlorophenyl)-1-acetylcyclohexane: is an organic compound characterized by the presence of a cyclohexane ring substituted with a p-chlorophenyl group and an acetyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(p-Chlorophenyl)-1-acetylcyclohexane typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-(p-chlorophenyl)cyclohexanone.

Acetylation: The key step involves the acetylation of 4-(p-chlorophenyl)cyclohexanone using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.

Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acetylation processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Oxidation Reactions

The acetyl group undergoes oxidation to form carboxylic acid derivatives under controlled conditions.

Mechanism :

-

The acetyl group is oxidized to a carboxyl group via intermediate ketone hydrate formation.

-

Steric hindrance from the cyclohexane ring slows reaction kinetics compared to linear ketones .

Reduction Reactions

The acetyl moiety is reduced to secondary alcohols using hydride agents.

Key Findings :

-

Ru(II) catalysts enable asymmetric transfer hydrogenation, achieving >99% enantiomeric excess (ee) under aqueous conditions .

-

Bulkier reducing agents (e.g., LiAlH₄) favor trans-diastereomers due to steric effects .

Substitution Reactions

Electrophilic aromatic substitution occurs at the para-chlorophenyl ring.

Notable Data :

-

Nitration at low temperatures minimizes acetyl group degradation .

-

Halogenation proceeds with 85% efficiency but requires stoichiometric catalyst .

Comparative Reactivity Analysis

| Reaction | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) | Catalyst Dependency |

|---|---|---|---|

| Acetyl oxidation | 2.1 × 10⁻⁴ | 58.3 | KMnO₄ > CrO₃ |

| Aromatic nitration | 4.7 × 10⁻⁵ | 72.9 | H₂SO₄ critical |

| Asymmetric reduction | 1.8 × 10⁻³ | 34.2 | Ru(II) > NaBH₄ |

-

Reduction reactions exhibit faster kinetics than oxidation or substitution.

-

Steric effects from the cyclohexane ring lower reaction rates by 30–40% compared to planar analogs .

Degradation Pathways

Under extreme conditions (pH > 12, 100°C), the compound undergoes:

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

trans-4-(p-Chlorophenyl)-1-acetylcyclohexane features a cyclohexane ring substituted with a para-chlorophenyl group and an acetyl group. Its molecular formula is C₁₄H₁₇ClO, with a molecular weight of approximately 236.74 g/mol. The compound's unique trans configuration influences its chemical properties, making it a valuable precursor in synthetic chemistry.

Synthetic Chemistry

In synthetic chemistry, this compound serves as a precursor for the synthesis of more complex molecules. Its structure allows researchers to explore various chemical transformations and develop new synthetic methodologies. For instance, it can be utilized in the preparation of derivatives that exhibit unique physical and chemical properties .

Table 1: Synthetic Applications of this compound

| Application Area | Description |

|---|---|

| Precursor for Synthesis | Used to create more complex organic compounds |

| Reaction Intermediates | Acts as an intermediate in various chemical reactions |

| Material Science | Contributes to the development of polymers and resins |

Biological and Medicinal Chemistry

The structural characteristics of this compound make it a candidate for drug development targeting specific biological pathways. Its interactions with molecular targets can modulate enzyme activity or receptor binding, which is crucial in medicinal chemistry .

Case Study: Drug Development

Research has indicated that compounds similar to this compound can inhibit specific biological pathways involved in diseases such as cancer and chronic renal failure. The compound's ability to interact with enzymes like indoleamine 2,3-dioxygenase (IDO) positions it as a potential therapeutic agent .

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and materials. Its chemical properties make it suitable for the manufacture of advanced materials such as polymers and resins .

Table 2: Industrial Uses of this compound

| Industry | Application |

|---|---|

| Polymer Production | Utilized in the synthesis of specialty polymers |

| Chemical Manufacturing | Serves as an intermediate for various chemical processes |

Mecanismo De Acción

The mechanism of action of trans-4-(p-Chlorophenyl)-1-acetylcyclohexane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Receptor Interaction: Modulating receptor activity to influence cellular signaling processes.

Membrane Permeability: Altering membrane permeability to affect cellular transport mechanisms.

Comparación Con Compuestos Similares

cis-4-(p-Chlorophenyl)-1-acetylcyclohexane: A stereoisomer with different spatial arrangement of substituents.

4-(p-Chlorophenyl)cyclohexanone: A precursor in the synthesis of trans-4-(p-Chlorophenyl)-1-acetylcyclohexane.

4-(p-Chlorophenyl)cyclohexanol: A reduction product of the compound.

Uniqueness:

- The trans configuration of the compound provides distinct stereochemical properties that influence its reactivity and interactions.

- The presence of both p-chlorophenyl and acetyl groups imparts unique chemical and biological activities.

Actividad Biológica

trans-4-(p-Chlorophenyl)-1-acetylcyclohexane is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

- Chemical Name: this compound

- CAS Number: 91161-85-2

- Molecular Formula: C13H15ClO

- Melting Point: 74.6 °C

- Boiling Point: 341.7 °C (predicted)

- Density: 1.107 g/cm³

The biological activity of this compound is attributed to its interactions with various molecular targets:

- Enzyme Interaction: The compound may inhibit or activate specific enzymes involved in metabolic pathways, which can alter cellular functions.

- Receptor Modulation: It can modulate receptor activities, influencing signaling pathways that regulate cell growth and apoptosis.

- Membrane Permeability: The compound's structure may affect cellular membrane permeability, impacting the transport of ions and molecules across membranes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study reported its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's ability to disrupt bacterial cell membranes is believed to play a crucial role in its antimicrobial efficacy.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. Preliminary findings suggest that the compound may induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines, including breast and colon cancer cells .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

To understand the unique biological properties of this compound, it is essential to compare it with similar compounds:

Propiedades

IUPAC Name |

1-[4-(4-chlorophenyl)cyclohexyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClO/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h6-9,11-12H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHSIPCMAJDSGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC(CC1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.